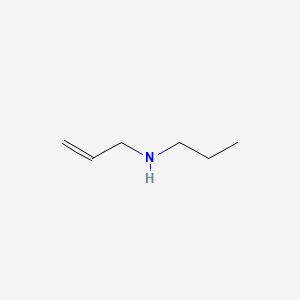

Allylpropylamine

Description

Contextualization within Contemporary Amine Chemistry Research

Amine chemistry is fundamental to many areas of science, from pharmaceuticals to materials. purkh.com Within this vast field, allylic amines represent a particularly valuable subclass due to their dual functionality. nih.govresearchgate.net Allylpropylamine (see Table 1) serves as a pertinent example of a secondary allylic amine, a group of compounds that are key precursors for many nitrogen-containing organic molecules. nih.gov

Contemporary research in amine chemistry is heavily focused on developing novel, efficient, and sustainable methods for the synthesis and functionalization of these compounds. The study of molecules like this compound is situated within this trend, where the goal is to harness its reactive sites—the nitrogen lone pair and the carbon-carbon double bond—for complex molecular construction. Modern synthetic strategies are moving beyond classical methods, exploring advanced catalytic systems to achieve transformations that were previously challenging. nih.govresearchgate.netorganic-chemistry.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-prop-2-en-1-ylpropan-1-amine |

| Synonyms | N-Allyl-N-propylamine, Allylpropyl amine |

| CAS Number | 5666-21-7 |

| Molecular Formula | C₆H₁₃N |

| Molar Mass | 99.17 g/mol |

Significance in Modern Organic Synthesis Paradigms

In modern organic synthesis, efficiency and modularity are paramount. This compound exemplifies a useful "functionalized 3-carbon building block," providing a scaffold that can be elaborated in multiple directions. nih.gov Its significance lies in its ability to participate in a diverse array of chemical transformations, making it a valuable intermediate for constructing complex molecular architectures, including nitrogen-containing heterocycles which are core structures in many pharmaceuticals. nih.govorganic-chemistry.orgrsc.org

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups:

The Amine Group: The secondary amine is nucleophilic and can engage in various C-N bond-forming reactions. It can be alkylated, acylated, or participate in metal-catalyzed cross-coupling reactions.

The Allyl Group: The terminal alkene is a versatile handle for further functionalization. It can undergo reactions such as hydroamination, metathesis, oxidation, and polymerization, allowing for significant increases in molecular complexity. nih.gov

This dual reactivity allows for sequential or one-pot reactions to rapidly build complex target molecules, a paradigm central to modern synthetic efficiency. For instance, the amine can act as a directing group for reactions on the allyl moiety, or the allyl group can be used to introduce the amine into a larger molecule via reactions like allylic amination. nih.gov Allylic amines are recognized as key intermediates in the synthesis of peptide bond isosteres and other bioactive molecules. nih.govacs.org

Overview of Current Research Trajectories and Methodological Innovations

Current research involving structures like this compound is focused on pioneering new methodologies that are more selective, efficient, and sustainable. These innovations are pushing the boundaries of what is possible in amine synthesis and functionalization.

One major research trajectory is the development of advanced catalytic systems. This includes the use of iridium photocatalysts for the intermolecular hydroamination of unactivated olefins, a process that can, in principle, be applied to the allyl group of this compound. nih.gov Furthermore, heterobimetallic catalysts, such as Palladium-Titanium complexes, have shown high efficacy for the allylic amination of hindered secondary amines. researchgate.net These methods represent a significant leap forward in controlling C-N bond formation.

Table 2: Modern Methodologies for Secondary Allylic Amine Synthesis & Functionalization

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Biocatalytic Reductive Amination | Uses reductive aminase enzymes for the N-allylation of secondary amines with α,β-unsaturated aldehydes derived from renewable sources like cinnamic acids. | Environmentally benign, high selectivity, mild conditions. | nih.govacs.org |

| Photoredox-Catalyzed Hydroamination | Visible-light-mediated addition of secondary alkyl amines to olefins using an iridium photocatalyst, proceeding via an aminium radical cation. | Redox-neutral, atom-economical, anti-Markovnikov selectivity. | nih.gov |

| Rhodium-Catalyzed Hydroamination | Enantioselective addition of secondary amines to allylamines to form chiral 1,2-diamines, utilizing chiral BIPHEP-type ligands. | High enantioselectivity, access to chiral diamines. | nih.gov |

| Heterobimetallic Catalysis | Palladium-titanium complexes catalyze allylic aminations with sterically hindered secondary amines. | Effective for bulky amines, high yields at low catalyst loadings. | researchgate.net |

| Direct C-H Amination | Direct conversion of allylic C-H bonds to C-N bonds using specialized aminating reagents like iminothianthrenes. | Avoids pre-functionalization of the alkene. | nih.gov |

In the realm of green chemistry, biocatalysis has emerged as a powerful tool. Recent studies have demonstrated that reductive aminase enzymes can catalyze the N-allylation of secondary amines using renewable starting materials, offering a sustainable alternative to traditional metal-based catalysis. nih.govacs.org This enzymatic approach provides excellent selectivity, preserving the double bond from over-reduction. nih.gov

Another significant area of innovation is the direct functionalization of C-H bonds. Research into the direct allylic amination of alkenes bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to compounds like this compound. nih.gov These cutting-edge methods highlight the dynamic nature of amine chemistry and underscore the potential for this compound to be a key player in the development of novel synthetic transformations and the construction of valuable nitrogen-containing molecules. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-5-7-6-4-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEPADWXXGLLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-21-7 | |

| Record name | Allylpropyl amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for Allylpropylamine and Its Structural Analogs

Catalytic Approaches in N-Alkylation and Amination Reactions Leading to Allylpropylamine

Catalytic methods are paramount for the efficient synthesis of amines, offering milder conditions, higher yields, and reduced waste compared to stoichiometric approaches. These methods primarily involve N-alkylation of a primary amine with an alkyl halide or alcohol, or amination of an alcohol or halide with an amine.

Metal-Mediated and Organocatalytic Strategies

Metal-mediated catalysis, particularly using transition metals, has revolutionized amine synthesis. The "borrowing hydrogen" or "hydrogen autotransfer" (HA) methodology, where alcohols are used as alkylating agents via in situ oxidation to aldehydes/ketones and subsequent reductive amination, is a prominent example. Earth-abundant metals like copper, iron, nickel, and cobalt, as well as precious metals like ruthenium, iridium, and palladium, have been employed. Organocatalysis, utilizing small organic molecules, offers a metal-free alternative, often achieving similar transformations through activation of substrates or intermediates.

N-Alkylation with Alcohols (Borrowing Hydrogen/HA): This strategy is highly attractive due to the availability and sustainability of alcohols. Propylamine can be allylated using allyl alcohol, or allylamine (B125299) can be propylated using propanol. Various metal catalysts, including Ru, Ir, Ti, Mn, and W complexes, have demonstrated efficacy in these reactions, often with high selectivity for monoalkylation. For instance, titanium-catalyzed N-alkylation of amines with alcohols via borrowing hydrogen methodology has shown excellent yields for various substituted amines acs.org. Manganese-catalyzed systems using MnCl₂ or MnBr(CO)₅ with triphenylphosphine (B44618) as a ligand have also provided access to diverse secondary amines from amines and alcohols acs.org. Tungsten-catalyzed systems have also been reported for this transformation chemrxiv.org. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also been developed to mimic transition metal catalysis in borrowing hydrogen reactions for N-alkylation of amines with alcohols rsc.org.

Direct Amination of Allylic Alcohols: This approach bypasses the need for pre-activation of the alcohol. Palladium catalysts, often in combination with ligands like DPEphos, are effective for the direct amination of allylic alcohols with amines, including ammonia (B1221849) surrogates like ammonium (B1175870) acetate, providing primary allylic amines with high selectivity organic-chemistry.orgorganic-chemistry.orgacs.org. Ruthenium and oxovanadium catalysts have also been utilized for the direct amination of allylic alcohols researchgate.net.

N-Alkylation with Alkyl Halides: While often less sustainable due to halide waste, N-alkylation with allyl halides (e.g., allyl bromide) and propylamine, or propyl halides and allylamine, can be catalyzed by various metal complexes or bases. Organocatalytic strategies, such as those employing thiourea (B124793) or isothiouronium salts, can also facilitate these reactions acsgcipr.org.

Table 2.1.1: Representative Metal-Mediated and Organocatalytic N-Alkylation/Amination Strategies

| Catalyst System | Substrates | Product Type | Typical Yield | Conditions | References |

| Ru/PPh₃ | Primary Alcohol + Primary/Secondary Amine | Secondary Amine | 80-90% | 60-80 °C | mdpi.com |

| CuI / ChCl:Gly (DES) | Aryl Halide + Amine | Diarylamine | 60-97% | 100 °C | mdpi.com |

| Heterogeneous Cu catalysts | Ketones/Alcohols + Amines | Secondary Amine | Up to 95% | One pot, one step, no additive | researchgate.net |

| Mo(CO)₆ / Multi-amino organocatalyst | Alcohols + Amines | N-alkylated Amines | High | Controlled by temperature | bohrium.com |

| Pd(OAc)₂ / DPEphos | Allylic Alcohols + Ammonium Acetate | Primary Allylic Amine | Up to 75% | MeOH/H₂O, 60 °C | organic-chemistry.orgacs.org |

| Ti-based catalysts | Amines + Alcohols | N-alkylated Amines | Good-Excellent | Borrowing Hydrogen methodology | acs.org |

| Ir/NHC complexes | Aniline derivatives + Benzyl alcohols/Methanol | N-benzyl/N-methyl amines | Good-Excellent | Solvent-free | acs.org |

| MnCl₂ or MnBr(CO)₅ / PPh₃ | Amines + Alcohols | Secondary Amines | Moderate-High | Gram scale, diverse substrates | acs.org |

| W(phen)(CO)₄ | Amines + Primary Alcohols | N-alkylated Amines | Broad range | Phosphine-free, in-situ catalysis | chemrxiv.org |

| NHC organocatalyst | Amines + Benzyl Alcohols | N-alkylated Amines | Good-Excellent | Metal-free, mild conditions | rsc.org |

| Cu-based photoredox catalyst / Blue LEDs | Primary carbamates + Unactivated secondary alkyl bromides | Carbamate-protected amines | Good | Room temperature | caltech.eduorganic-chemistry.org |

| Rh-catalyzed / Josiphos ligand | Allenes + Benzophenone (B1666685) Imine | α-chiral Allylic Amines | Good-Excellent | High regio- and enantioselectivity | thieme-connect.comrsc.org |

Photoredox Catalysis in Allyl Amine Synthesis

Photoredox catalysis utilizes visible light to drive chemical reactions, often involving single-electron transfer (SET) processes and the generation of reactive radical intermediates. This approach offers mild reaction conditions and unique reactivity pathways. For amine synthesis, photoredox catalysis has been applied to C-N bond formation, including the functionalization of C-H bonds and the alkylation of amines.

α-Functionalization of Amines: Photoredox catalysis has enabled the site-selective α-C(sp³)-H functionalization of primary amine derivatives, generating α-amino radicals that can couple with alkene acceptors nih.gov. While not directly forming this compound, this methodology highlights the potential for radical-mediated C-N bond formation.

Deaminative Alkylation: Visible light photoredox catalysis can activate primary amines, enabling their deaminative functionalization and subsequent alkylation. This approach can generate alkyl radicals for coupling with electron-deficient olefins, leading to valuable synthetic targets nih.gov.

Copper-Photoredox Catalysis: Copper-based photoredox catalysts, activated by blue LEDs, have been developed for the coupling of primary carbamates with unactivated secondary alkyl halides, providing a route to protected amines caltech.eduorganic-chemistry.org.

Table 2.1.2: Photoredox Catalysis in Amine Synthesis

| Photocatalyst System | Substrates | Product Type | Yield/Selectivity | Conditions | References |

| [Ir] photocatalyst | Primary sulfonamides + Electron-deficient alkenes | α-functionalized primary amines | Good yields | Visible light | nih.gov |

| Visible light photoredox catalysis | α-3° primary amines + Electron-rich aryl aldehyde | γ-quaternary amino acids, alkyl radicals | Not specified | Visible light | nih.gov |

| Cu-based photoredox catalyst / Blue LEDs | Primary carbamates + Unactivated secondary alkyl bromides | Carbamate-protected amines | Good | Room temperature | caltech.eduorganic-chemistry.org |

| Dinuclear iridium complexes / PPh₃ derivatives | Amines + Alkyl halides | N-alkylated amines | 57-100% | Not specified | researchgate.net |

Stereoselective Synthesis Strategies for this compound Derivatives

The synthesis of chiral amines and their derivatives with high enantiomeric or diastereomeric purity is crucial, especially for pharmaceutical applications where stereochemistry dictates biological activity.

Enantioselective and Diastereoselective Approaches

These strategies aim to create specific stereoisomers of amine derivatives. They typically involve chiral catalysts, chiral auxiliaries, or enzymatic methods.

Asymmetric Allylic Amination: Palladium-catalyzed allylic amination reactions have been developed to achieve asymmetric synthesis of allylic amines. Methods using chiral rhodium complexes for the hydroamination of allenes with benzophenone imine provide α-chiral primary allylic amines with excellent regio- and enantioselectivity thieme-connect.comrsc.org. Palladium-catalyzed allylic amination of vinyl cyclic carbonates with aromatic amines has also enabled the asymmetric synthesis of α,α-disubstituted allylic N-arylamines organic-chemistry.org.

Asymmetric Reductive Amination: This widely applicable method involves the reductive amination of ketones or aldehydes with amine sources (e.g., ammonia, ammonium salts) in the presence of a chiral catalyst. Chiral transition metal complexes (Ir, Rh, Ru) or organocatalysts (chiral phosphoric acids) are commonly used d-nb.inforesearchgate.net.

Chiral Auxiliaries: The use of stoichiometric chiral auxiliaries, which are covalently attached to the substrate, can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved, leaving behind a chiral product d-nb.info.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or BINAP-based phosphonic acids, can mediate enantioselective N-alkylation and reductive amination reactions acsgcipr.orgnih.gov.

Enzymatic Synthesis: Enzymes, such as imine reductases (IREDs) or amine dehydrogenases, offer highly stereoselective routes to chiral amines. Novel enzymes capable of controlling multiple chiral centers have been discovered, enabling the synthesis of complex chiral amines york.ac.ukpu-toyama.ac.jpresearchgate.net. Biocatalytic approaches using engineered E. coli strains for the stereoselective bioamination of prochiral ketones have also shown high enantiomeric excess uva.nl.

Control of Chiral Centers in Derivative Formation

Precise control over the formation of chiral centers is achieved through careful catalyst design, substrate selection, and understanding of reaction mechanisms. For example, the use of specific ligands in metal catalysis or tailored active sites in enzymes dictates the stereochemical outcome york.ac.ukresearchgate.net. In organocatalysis, the chiral environment provided by the catalyst, often through hydrogen bonding or π-stacking interactions, directs the approach of substrates to create specific stereoisomers beilstein-journals.org. The selection of protecting groups can also influence regioselectivity and stereoselectivity in radical-based photoredox reactions nih.gov.

Table 2.2.1: Stereoselective Synthesis Strategies for Chiral Amines

| Method/Catalyst Type | Substrates | Product Type | ee/dr | Yield | References |

| Rh/Josiphos catalyst | Allenes + Benzophenone Imine | α-chiral Allylic Amines | >95% ee | Good | thieme-connect.comrsc.org |

| Pd-catalyzed allylic amination | Vinyl cyclic carbonates + Aromatic amines | α,α-disubstituted allylic N-arylamines | High | High | organic-chemistry.org |

| Chiral Metal Catalysts (Ir, Ru) / Chiral Ligands | Ketones + Ammonium salts/Ammonia | Chiral Primary Amines | Moderate-High | Good | d-nb.inforesearchgate.net |

| Chiral Organocatalysts (e.g., Phosphoric Acids) | Ketones/Aldehydes + Amines | Chiral Amines | High | Good | acsgcipr.orgnih.gov |

| Chiral Auxiliaries (e.g., Ellman Sulfinamide) | Various | Chiral Amines | High | Good | d-nb.infonih.gov |

| Enzymes (IREDs, Amine Dehydrogenases) | Carbonyl Compounds + Amines/Ammonia | Chiral Amines | >99% ee | High | york.ac.ukpu-toyama.ac.jpresearchgate.netuva.nl |

| B(C₆F₅)₃ + Chiral Mg/Sc complex | N-alkylamines + α,β-unsaturated compounds | β-substituted amines | High | Good | researchgate.net |

Principles of Sustainable Chemistry in this compound Synthesis

The implementation of green chemistry principles is vital for developing environmentally friendly and economically viable synthetic routes. For this compound synthesis, this involves maximizing atom economy, using renewable feedstocks, reducing waste, employing safer solvents, and utilizing efficient catalysis.

Atom Economy and Waste Reduction: Reactions that incorporate all atoms of the reactants into the final product, such as direct amination of alcohols or reductive amination (producing water as the only byproduct), are highly atom-economical acs.orgchemrxiv.orgresearchgate.netmdpi.comresearchgate.netacs.orgrsc.orgacs.org. Avoiding protecting groups and minimizing derivatization steps also contributes to waste reduction and improved atom economy acs.org.

Renewable Feedstocks and Safer Solvents: Utilizing alcohols (e.g., propanol, allyl alcohol) as alkylating agents instead of halides is a key aspect of using renewable feedstocks and reducing hazardous waste acs.orgacs.orgchemrxiv.orgresearchgate.netmdpi.comresearchgate.netacs.orgrsc.org. Deep Eutectic Solvents (DESs) are emerging as environmentally benign alternatives to traditional organic solvents, offering tunable properties and recyclability mdpi.com.

Catalysis: The use of highly efficient catalysts, including earth-abundant metals (Mn, Fe, Cu, Zn, W) acs.orgacs.orgchemrxiv.orgresearchgate.netacs.orgresearchgate.net, metal-free organocatalysts rsc.orgacsgcipr.org, or biocatalysts york.ac.ukpu-toyama.ac.jpresearchgate.netuva.nl, is central to sustainable synthesis. These catalysts enable reactions under milder conditions and often allow for catalyst recycling, further enhancing sustainability. Photoredox catalysis also offers mild reaction conditions, often utilizing visible light caltech.eduorganic-chemistry.orgnih.govnih.govnih.gov.

Table 2.3: Green Chemistry Principles in Amine Synthesis

| Principle/Strategy | Description | Benefits | References |

| Atom Economy | Maximizing incorporation of reactants into the product; minimizing waste. | Reduced waste, efficient use of materials. | mdpi.comacs.org |

| Renewable Feedstocks | Using alcohols instead of alkyl halides; utilizing bio-derived starting materials. | Reduced reliance on petrochemicals, less hazardous waste. | acs.orgacs.orgchemrxiv.orgresearchgate.netmdpi.comresearchgate.netacs.orgrsc.org |

| Safer Solvents/Media | Employing water, Deep Eutectic Solvents (DESs), or solvent-free conditions. | Reduced environmental impact, improved safety, recyclability. | mdpi.comdokumen.pub |

| Catalysis (Metal-Free/Earth-Abundant Metals) | Utilizing organocatalysts or catalysts based on abundant, non-toxic metals (e.g., Mn, Fe, W, Ti, Zn). | Reduced cost, lower toxicity, improved sustainability. | acs.orgacs.orgchemrxiv.orgrsc.orgacsgcipr.orgresearchgate.netacs.orgresearchgate.net |

| Catalysis (Photoredox) | Using visible light to drive reactions, often under mild conditions. | Mild conditions, unique reactivity, potential for energy efficiency. | caltech.eduorganic-chemistry.orgnih.govnih.govnih.gov |

| Catalysis (Biocatalysis) | Employing enzymes for highly selective transformations. | High selectivity (enantio- and regio-), mild conditions, reduced waste. | york.ac.ukpu-toyama.ac.jpresearchgate.netuva.nl |

| Process Intensification | One-pot reactions, flow chemistry, or microwave/ultrasound-assisted synthesis. | Shorter reaction times, improved efficiency, reduced energy consumption. | nih.govdokumen.pubrsc.org |

Atom Economy Considerations

Atom economy, a key metric in green chemistry, quantifies the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product scranton.educhemrxiv.orgjocpr.comlangholmandcanonbieschools.dumgal.sch.uk. For this compound and its analogs, synthetic routes are evaluated based on their ability to maximize atom utilization and minimize byproduct formation.

Traditional methods such as direct alkylation of amines with alkyl halides, while effective, often suffer from lower atom economy due to the generation of halide salts as byproducts acs.org. Reductive amination of aldehydes or ketones with primary amines, particularly when using hydrogen gas, is generally considered more atom-economical as water is often the only byproduct researchgate.netacs.org. For instance, the synthesis of secondary amines via reductive amination of carbonyl compounds and primary amines is a well-established route that can achieve high atom economy researchgate.net.

More advanced strategies focus on catalytic processes that inherently offer better atom economy. For example, catalytic amination reactions, especially those employing homogeneous or heterogeneous catalysts, can lead to higher atom utilization compared to stoichiometric reactions researchgate.netacs.orgresearchgate.netnumberanalytics.com. The development of methods that avoid protecting groups or temporary modifications further enhances atom economy by reducing the number of synthetic steps and associated waste nih.gov. Some catalytic processes, like certain additions or rearrangements, can achieve near 100% atom economy, where all reactant atoms are incorporated into the product scranton.edujocpr.comnih.gov.

While specific atom economy percentages for this compound synthesis are not universally cited, general principles suggest that catalytic aminations and reductive aminations tend to be more atom-economical than older alkylation methods. For example, a comparative study on aspirin (B1665792) synthesis showed that a route using acetic acid had a 90.9% atom economy, with water as the byproduct, highlighting the efficiency of such reactions chemrxiv.org. Similarly, studies on related allylic amine synthesis have reported high atom economy values, with some methods achieving 100% atom economy through direct addition reactions langholmandcanonbieschools.dumgal.sch.uknih.gov.

Development of Greener Reaction Pathways

The development of greener reaction pathways for this compound and its structural analogs emphasizes the use of environmentally benign solvents, recyclable catalysts, milder reaction conditions, and renewable feedstocks acs.orgnumberanalytics.commdpi.comnih.govmdpi.comresearchgate.netorganic-chemistry.orgacs.org.

Catalytic Approaches: Catalytic methods are central to greener synthesis. Iridium-catalyzed reactions have emerged as particularly promising. For instance, a pH-mediated selective synthesis of N-allylic or N-alkylated amines using allylic alcohols and an iridium catalyst in water has been developed researchgate.netorganic-chemistry.org. This approach offers a flexible and environmentally friendly alternative, operating in water as a green solvent. Under alkaline conditions, the iridium catalyst facilitates a borrowing hydrogen mechanism for N-allylic alkylation, while under acidic conditions, it proceeds via transfer hydrogenation for N-alkylation organic-chemistry.org. This method demonstrates high yields and excellent functional group tolerance, with potential for gram-scale synthesis organic-chemistry.org.

Other catalytic strategies include the use of noble metal catalysts like palladium or ruthenium for allylic amination reactions, which can provide regioselectivity and stereocontrol under milder conditions researchgate.net. Metal-free multicomponent reactions also represent a greener approach, such as a strategy combining decarboxylative coupling with the Petasis reaction, which utilizes readily available starting materials and avoids transition-metal catalysts acs.org.

Biocatalysis: Biocatalysis offers a highly sustainable and green alternative for amine synthesis nih.govmdpi.com. Bacterial reductive aminases have been employed for the N-allylation of primary and secondary amines using renewable cinnamic acids as allylating agents. This biocatalytic system provides a green synthesis route, avoiding harsh reaction conditions and utilizing biomass-derivable reagents nih.gov. Transaminases and imine reductases are also being increasingly applied in the synthesis of amine-containing pharmaceuticals, offering greener alternatives to transition metal-catalyzed routes and providing exquisite stereocontrol mdpi.com.

Solvent and Reaction Conditions: The choice of solvent is critical for green chemistry. Water is frequently employed as a benign solvent in catalytic amination reactions researchgate.netorganic-chemistry.org. Microwave-assisted synthesis and solvent-free conditions are also explored to reduce reaction times and energy consumption, contributing to greener processes mdpi.com. Flow chemistry, with its superior heat and mass transfer capabilities, is also being utilized for efficient and selective reductive amination reactions researchgate.net.

Renewable Feedstocks: A significant trend is the utilization of biomass-derived oxygenates for amine synthesis acs.org. This approach reduces reliance on fossil fuels and aligns with the principles of sustainable chemistry. For example, the amination of oxygenates is considered more environmentally benign and atom-economical than the conventional amination of hydrocarbons derived from fossil resources acs.org.

Data Tables:

To illustrate the comparative efficiency and green aspects of different synthetic methodologies for amines, including those relevant to this compound and its analogs, the following hypothetical data tables are presented, reflecting common metrics and features discussed in the literature.

Table 1: Comparative Analysis of Synthetic Routes for this compound Analogs

| Synthetic Route / Methodology | Target Compound (Example) | Typical Yield (%) | Atom Economy (%) | Key Green Features |

| Reductive Amination (Aldehyde/Ketone + Primary Amine) | This compound | 80-95 | 75-90 | Water as byproduct, catalytic hydrogen |

| Alkylation (Amine + Allyl Halide) | This compound | 70-85 | 60-75 | Generates halide salts as waste |

| Iridium-Catalyzed N-Allylation with Allylic Alcohols (pH-dependent) | N-Allyl Amine | 85-98 | 80-95 | Water as solvent, catalytic, selective |

| Biocatalytic Reductive N-Allylation (using Cinnamic Acids) | Allylic Amine | 70-90 | 85-95 | Biocatalyst, renewable reagents, mild conditions |

| Metal-Free Multicomponent Reaction (e.g., Petasis + Decarboxylation) | Allyl Amine | 70-78 | 85-95 | Metal-free, one-pot, diverse substrate scope |

Note: Specific atom economy percentages can vary significantly based on the exact reactants, catalysts, and reaction conditions employed.

Table 2: Green Chemistry Metrics and Features in Amine Synthesis

| Methodology | Key Green Aspect(s) | Typical Solvent(s) | Catalyst Type(s) | Waste Profile |

| Catalytic Amination | High atom economy, catalyst recyclability | Ethanol, Water | Heterogeneous Pd/C, Ru, Ni | Minimal inorganic salts |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Various | Phase Transfer Catalysts, Metal Catalysts | Varies, often reduced solvent usage |

| Flow Chemistry | Improved heat/mass transfer, continuous processing | Various | Heterogeneous or Homogeneous Catalysts | Reduced byproduct formation, efficient control |

| Biocatalysis | Biodegradable catalysts, mild conditions, renewable feedstocks | Aqueous Buffer | Enzymes (e.g., Transaminases, Reductive Aminases) | Biodegradable byproducts |

| Metal-Free Reactions | Avoidance of toxic metal residues | Dichloroethane, Water | Organocatalysts, Lewis Acids | Varies, often fewer byproducts than metal-cat. |

Mechanistic Investigations of Allylpropylamine Reactivity and Transformations

Elucidation of Reaction Mechanisms in Allylpropylamine Formation and Modification

The formation of this compound and its derivatives can be achieved through various synthetic routes, each with distinct mechanistic pathways. Common methods include the hydroamination of allenes and dienes, allylic amination, and C-H functionalization.

For instance, the palladium-catalyzed hydroamination of dienes with derivatives of hydrazine (B178648) and hydroxylamine (B1172632) provides a route to branched allylic amines. The regioselectivity of this process is notably controlled by the nature of the reagent rather than the ligand on the palladium catalyst. This suggests a mechanism where the nucleophile's intrinsic properties dictate the site of attack on the π-allyl palladium intermediate. nih.gov

Another powerful method involves the merging of photoredox and nickel catalysis for the cross-coupling of alkyl bromides with 3-bromoallylamines. rsc.org This dual catalytic system proceeds under mild conditions, initiated by visible light irradiation. The reaction mechanism is proposed to involve the photoexcited catalyst generating an alkyl radical from the alkyl bromide, which then engages with the nickel catalytic cycle to couple with the allylamine (B125299) substrate.

In the modification of allylamines, palladium-catalyzed C-H activation and arylation represent a significant area of study. The direct arylation of unprotected allylamines often faces challenges with stereochemistry and competing reaction pathways like Heck-type reactions. nih.gov Mechanistic studies indicate that the reaction proceeds through an amine-directed pathway. In some cases, CO2 is used to transiently form a carbamate (B1207046) in situ, which directs the palladium catalyst and prevents substrate degradation. This leads to a proposed catalytic cycle involving the formation of a six-membered palladacycle, followed by reductive elimination to yield the arylated product. chemrxiv.org

The flow of electrons dictates the bond-forming and bond-breaking events in a chemical reaction. In reactions involving allylic systems, the delocalization of electrons across the three-carbon allyl group is a key feature. For example, in the formation of an allylic carbocation, the π-electrons of the double bond act as an electron source, delocalizing the positive charge over two carbons. youtube.com

Computational studies, often using Density Functional Theory (DFT), are instrumental in elucidating the geometries of high-energy transition states. While specific studies on this compound are limited, analyses of related systems provide valuable insights. For the Claisen rearrangement of allyl arylamines, DFT calculations show a nih.govnih.gov-sigmatropic rearrangement mechanism proceeding through two transition states. researchgate.net These studies map the energy profile and confirm the nature of the transition states through frequency calculations.

In palladium-catalyzed arylations of allylamines, the transition state for the key C-H activation/insertion step is often a four- or six-membered palladacycle. The geometry of this intermediate is crucial for determining the stereochemical outcome of the reaction. Chelation between the amine's nitrogen atom and the palladium center can stabilize specific transition state geometries, thereby directing the course of the reaction. chemrxiv.org

The choice of ligand and catalyst is paramount in controlling the reaction pathway, selectivity, and efficiency in the synthesis and modification of allylamines.

In palladium-catalyzed reactions, ligands can influence the outcome by altering the steric and electronic properties of the metal center. For example, in the arylation of unprotected allylamines, mono-protected amino acid (MPAA) ligands have been shown to prevent the aggregation of palladium nanoparticles. nih.govresearchgate.net This control over the catalyst speciation is critical for achieving selective C–H activation over competing Heck-type reactions, leading to the preferential formation of cis-arylated products instead of the thermodynamically favored trans products. nih.govresearchgate.net Similarly, in the palladium-catalyzed γ-arylation of tertiary allylic amines, nitrogen-containing bidentate ligands like 2,2'-bipyridine (B1663995) were found to be superior to phosphine (B1218219) ligands, effectively controlling regioselectivity. nih.gov

Different metal catalysts can also lead to divergent reaction pathways. While palladium is widely used for allylic functionalization, rhodium and iridium catalysts are often employed for asymmetric hydroamination and isomerization reactions. rsc.orgnih.govorganic-chemistry.org For instance, a rhodium(I)/Josiphos catalyst system is highly effective for the regio- and enantioselective hydroamination of allenes, yielding valuable α-chiral allylic amines. rsc.orgnih.govresearchgate.net In contrast, certain rhodium catalysts can isomerize N-allylaziridines to Z-enamines with high stereoselectivity, an outcome that deviates from the expected formation of the more stable E-isomers seen with other N-allylamines. nih.gov This suggests a unique mechanistic pathway influenced by the specific combination of the rhodium catalyst and the strained aziridine (B145994) substrate. nih.gov

| Catalyst System | Reaction Type | Ligand/Additive Effect | Outcome |

| Pd(dba)₂ / L4 (bipyridine) | γ-Arylation | Nitrogen-containing bidentate ligand overrides intrinsic coordination of the tertiary amine. nih.gov | High regio- and stereo-selectivity for γ-arylated product. nih.gov |

| Pd Catalyst / MPAA Ligand | C-H Arylation | MPAA ligand prevents Pd nanoparticle aggregation. nih.govresearchgate.net | Selective formation of cis-arylated allylamines. nih.govresearchgate.net |

| Rh(I) / Josiphos | Hydroamination | Chiral Josiphos ligand induces asymmetry. rsc.orgnih.govresearchgate.net | High enantioselectivity for branched α-chiral allylic amines. rsc.orgnih.govresearchgate.net |

| [Rh(BINAP)(COD)]OTf | Isomerization | BINAP ligand with Rh(I) on allylaziridine substrate. nih.gov | High stereoselectivity for the less stable Z-enamine. nih.gov |

Stereochemical Outcomes and Regioselectivity Control in this compound Reactions

Controlling stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of bond formation) is a central goal in the synthesis of complex molecules from allylamine precursors.

A significant challenge in the functionalization of allylamines is controlling the regioselectivity of reactions such as arylation. Heck-type reactions on terminal alkenes are common, but for internal alkenes, a mixture of products can arise from either Heck reactions or C-H activation. nih.gov By carefully selecting the catalytic system, specific outcomes can be favored. For example, using MPAA ligands with a palladium catalyst allows for selective C-H activation, leading to γ-arylation with high regioselectivity. nih.govresearchgate.net

In the synthesis of chiral allylic amines, the rhodium-catalyzed hydroamination of allenes provides excellent regioselectivity, exclusively forming the branched isomer over the linear one. rsc.orgnih.govresearchgate.net The use of chiral ligands, such as Josiphos, allows for high enantioselectivity, producing one enantiomer of the chiral amine in preference to the other. rsc.orgnih.govresearchgate.net

The stereochemical outcome can also be dictated by the catalyst, even without a chiral ligand, by influencing the reaction mechanism. In nickel-catalyzed cross-coupling of benzylic carbamates, the choice of an achiral ligand (e.g., SIMes vs. PCy₃) can determine whether the reaction proceeds with inversion or retention of stereochemistry at the electrophilic carbon. organic-chemistry.org This principle of catalyst control is a powerful tool for accessing different stereoisomers from a single starting material.

Furthermore, iridium-catalyzed allylic amination reactions have demonstrated the ability to retain the geometry of the starting material. When using methyl (Z)-3-monosubstituted-2-alkenyl carbonates, the corresponding (Z)-allylic amines are obtained with high selectivity, preserving the double bond configuration. organic-chemistry.org

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants and products, which are essential for understanding and optimizing reactions involving this compound.

Kinetic studies on the base-catalyzed tautomerization of related imine-enamine systems have been performed to understand their stereointegrity. mdpi.com Such studies measure pseudo-first-order rate constants under various conditions to determine how factors like solvent and temperature influence the rate of isomerization.

In the context of polymerization, the kinetics of the free-radical polymerization of allylamine in the presence of various acids have been investigated. researchgate.net The rate of polymerization and the final conversion are highly dependent on the monomer concentration and the nature of the acid used, which forms a complex with the allylamine monomer. researchgate.net

Thermodynamic considerations often govern the selectivity of reactions. For instance, in the isomerization of N-allylamines, the E-isomer is typically the thermodynamically more stable and favored product. nih.gov However, kinetic control, often achieved through specific catalysts, can lead to the formation of the less stable Z-isomer, as seen in the rhodium-catalyzed isomerization of N-allylaziridines. nih.gov

A kinetic isotope effect (KIE) study was used to differentiate reaction pathways in the palladium-catalyzed arylation of cinnamylamines. acs.org The results of these experiments help to identify the rate-determining step of the reaction, providing crucial evidence for the proposed catalytic cycle.

| Study Type | System | Key Findings | Reference |

| Kinetics | Base-catalyzed imine-enamine tautomerization | Measured pseudo-first-order rate constants to assess stereointegrity under different conditions. | mdpi.com |

| Kinetics | Free-radical polymerization of allylamine salts | Polymerization rate and conversion increase with monomer concentration. | researchgate.net |

| Kinetics | Reaction of aliphatic amines with ozone | Determined species-specific second-order rate constants, showing high reactivity for neutral amines. | nih.gov |

| Thermodynamics | Isomerization of N-allylamines | The E-isomer is generally the thermodynamically favored product. | nih.gov |

Solvent Effects and Reaction Environment Influences on this compound Reactivity

The reaction environment, particularly the choice of solvent, can profoundly influence the rate, selectivity, and even the operative mechanism of a reaction. Solvents can stabilize charged intermediates or transition states, affect catalyst solubility and speciation, and modulate the activity of bases or other additives. nih.govwhiterose.ac.uk

In palladium-catalyzed cross-coupling reactions, solvent polarity plays a critical role. For the Suzuki-Miyaura coupling of chloroaryl triflates, a switch in selectivity was observed when moving from nonpolar solvents (like THF or toluene) to polar solvents (like DMF or MeCN). nih.gov This switch was attributed to the ability of polar solvents to stabilize anionic palladium species, which are proposed to be the active catalyst in these environments, leading to a change in which part of the molecule reacts. nih.govresearchgate.net However, further studies have shown that the trend does not correlate simply with the solvent's dielectric constant, indicating more complex solvent-catalyst interactions are at play. nih.govnih.gov

For the palladium-catalyzed γ-arylation of tertiary allylic amines, a screen of solvents revealed that DMF was optimal, while others like THF, CH₃CN, and DMSO were inferior or completely inhibited the reaction. nih.gov This highlights the specific interactions between the solvent, catalyst, and substrates that are necessary for a successful transformation.

The reaction environment also includes factors like temperature and pressure. In the CO₂-mediated arylation of allylamines, increasing the reaction temperature was necessary when using trifluoroacetic acid as a solvent compared to other conditions. chemrxiv.org This demonstrates the interplay between solvent choice and other reaction parameters in achieving the desired outcome.

Theoretical and Computational Chemistry Studies of Allylpropylamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule. aps.org These first-principles approaches solve the electronic structure of a molecule to derive various chemical properties. mpg.de DFT methods, like the popular B3LYP functional, balance computational cost and accuracy, making them suitable for a wide range of molecular systems. mdpi.com Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data. researchgate.net

The electronic structure of allylpropylamine dictates its chemical behavior. Quantum chemical calculations can map out the electron density distribution, identify molecular orbitals, and quantify parameters that predict reactivity.

Key Research Findings:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com For an unsaturated amine like this compound, the HOMO is typically associated with the nitrogen lone pair or the π-system of the allyl group.

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions most susceptible to electrophilic and nucleophilic attack. The nitrogen atom's lone pair creates a region of negative potential, marking it as a primary site for protonation and other electrophilic interactions.

Reactivity Descriptors: Global reactivity descriptors can be calculated from HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com Such indices are instrumental in predicting how a molecule will behave in a chemical reaction. nih.govnih.gov For instance, the reactivity of various functional groups can be fine-tuned based on electronic properties, where electron-withdrawing groups generally increase reactivity and electron-donating groups decrease it. nih.gov

| Property | Value (Hartrees) | Value (eV) | Description |

|---|---|---|---|

| EHOMO | -0.215 | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 0.052 | 1.41 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 0.267 | 7.26 | Indicator of chemical stability |

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations (conformers). Computational analysis is essential for identifying the most stable conformers and understanding the energy barriers between them. nih.gov

Key Research Findings:

Potential Energy Surface Scan: By systematically rotating the dihedral angles of the C-C and C-N single bonds, a potential energy surface can be generated. This allows for the identification of local energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for interconversion.

Stable Conformers: Theoretical calculations would likely identify several low-energy conformers for this compound, differing in the orientation of the propyl and allyl groups relative to the nitrogen atom. The relative energies of these conformers determine their population distribution at a given temperature.

Thermodynamic Properties: From the calculated vibrational frequencies of each stable conformer, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined. This allows for a more complete understanding of the molecule's energetic landscape. arxiv.org

| Conformer | Relative Energy (kJ/mol) | Description of Geometry |

|---|---|---|

| Conf-1 | 0.00 | Lowest energy, anti-periplanar arrangement |

| Conf-2 | 2.51 | Gauche arrangement around C-C bond |

| Conf-3 | 5.13 | Gauche arrangement around C-N bond |

Quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data.

Key Research Findings:

Vibrational Spectroscopy: Calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. The predicted spectra for this compound would show characteristic peaks for N-H stretching, C=C stretching of the allyl group, and various C-H and C-N bond vibrations. Comparing calculated spectra with experimental results helps in assigning the observed bands to specific molecular motions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry, making them valuable for confirming the conformational structures determined through energetic analysis.

Optical Properties: Methods like Time-Dependent DFT (TD-DFT) can be used to predict electronic excitations and UV-Visible absorption spectra. For this compound, this would involve transitions related to the nitrogen lone pair (n → σ) and the allyl group's π-system (π → π). The refractive index and optical absorption spectra are other properties that can be determined computationally. nih.gov

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with their environment. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves. elifesciences.org

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules.

Key Research Findings:

Solvation Structure: Simulations of this compound in a solvent like water would reveal the structure of the solvation shell. Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the this compound molecule, such as the nitrogen atom. This can quantify hydrogen bonding between the amine group and water.

Diffusion and Dynamics: MD simulations can be used to calculate the diffusion coefficient of this compound in various solvents, providing insight into its mobility. researchgate.net The simulations also capture the dynamic nature of solute-solvent hydrogen bonds, including their average lifetime and kinetics.

Solvation Free Energy: The free energy change associated with transferring a molecule from the gas phase to a solvent can be calculated using techniques like thermodynamic integration. This value is critical for understanding solubility and partitioning behavior. mdpi.com

Molecular recognition describes the specific, non-covalent interaction between two or more molecules, a process fundamental to biology and chemistry. nih.govacs.org Computational modeling can explore how a small molecule like this compound might interact with a larger host molecule, such as a protein receptor or an enzyme.

Key Research Findings:

Binding Pose Prediction: Molecular docking, a technique often used in conjunction with MD, can predict the preferred orientation (pose) of this compound when binding to a target's active site. This is guided by scoring functions that estimate the binding affinity.

Interaction Analysis: Once a binding pose is established, MD simulations can be used to study the stability of the complex and analyze the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions that hold the molecules together. nih.gov

Binding Free Energy Calculations: More advanced MD techniques, like umbrella sampling or free energy perturbation, can provide quantitative estimates of the binding free energy. This is a crucial parameter in drug design and for understanding the strength of molecular recognition. aip.org These computational approaches have become essential tools for investigating complex biological systems and designing new therapeutic agents. acs.org

Computational Approaches to Reaction Pathway Modeling and Optimization

Computational chemistry provides powerful tools for modeling and optimizing reaction pathways involving this compound. These theoretical studies offer deep insights into reaction mechanisms, enabling the prediction of outcomes and the rational design of more efficient synthetic routes. By simulating reactions at the molecular level, researchers can investigate transient species and energetic landscapes that are often difficult or impossible to characterize experimentally.

Free Energy Profiles and Transition State Determination

A fundamental aspect of computational reaction modeling is the determination of the free energy profile along a reaction coordinate. This profile maps out the energy landscape of a chemical transformation, identifying reactants, products, intermediates, and, crucially, transition states. The height of the energy barrier, known as the activation energy, determines the rate of the reaction.

For a hypothetical reaction involving this compound, such as an isomerization or an addition reaction, computational methods like Density Functional Theory (DFT) can be employed to calculate the free energy of the system as the reaction progresses. By mapping the potential energy surface, the minimum energy path from reactants to products can be identified. Along this path, the highest energy point corresponds to the transition state, which is a first-order saddle point on the potential energy surface.

The determination of transition state geometries and their corresponding energies is critical for understanding reaction kinetics. mdpi.com Techniques such as nudged elastic band (NEB) or dimer methods are often used to locate transition states. Once located, frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The inclusion of explicit solvent models in these calculations is often crucial for obtaining accurate free energy profiles, as solvent interactions can significantly stabilize or destabilize reactants, intermediates, and transition states. mdpi.combrehm-research.de

Below is a representative data table illustrating a calculated free energy profile for a hypothetical isomerization of this compound.

| Species | Relative Free Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 | +18.9 |

| Product | -3.7 |

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational chemistry is also instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions such as deprotonation or addition to the allyl group, there are multiple possible sites of attack, leading to different constitutional isomers (regioisomers). Similarly, the formation of new chiral centers can result in different stereoisomers.

Density Functional Theory (DFT) has been successfully used to predict the regioselectivity of deprotonation in allylamine (B125299) systems. nih.gov By calculating the activation energies for the removal of protons at different positions (e.g., allylic vs. vinylic), the kinetically favored product can be identified. nih.gov The calculations often reveal that subtle electronic and steric effects, as well as the nature of the base and solvent, dictate the regiochemical outcome. nih.gov

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. A lower activation energy for one transition state compared to another will result in the preferential formation of the corresponding stereoisomer. Computational models can accurately predict these energy differences, providing a quantitative measure of the expected enantiomeric or diastereomeric excess.

The following table presents hypothetical computational data for the prediction of regioselectivity in an electrophilic addition to this compound.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

| Attack at C1 | 15.2 | No |

| Attack at C2 | 12.8 | Yes |

Advanced Spectroscopic and Analytical Methodologies for Allylpropylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), to provide detailed information about the connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns or multiplicity), and the relative number of protons (integration). For Allylpropylamine (CH₂=CH-CH₂-NH-CH₂-CH₂-CH₃), one would expect distinct signals for:

The allylic methylene (B1212753) protons (-CH₂-NH-) adjacent to the double bond.

The vinyl protons (-CH=CH₂) of the allyl group.

The protons of the propyl chain (-NH-CH₂-CH₂-CH₃).

The amine proton (-NH-), which typically appears as a broad singlet and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR complements proton NMR by providing information about the carbon skeleton. It reveals the number of unique carbon environments and their types (e.g., aliphatic, vinylic, quaternary).

2D NMR Techniques: To fully elucidate the structure and confirm assignments, multidimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal couplings between the allylic CH₂ and the vinyl CH, and between the propyl CH₃, CH₂, and NH-CH₂ protons. slideshare.netemerypharma.commnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the assignment of proton signals to their corresponding carbon signals. ox.ac.ukpitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, helping to piece together the molecular framework of this compound. ox.ac.ukpitt.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons, which can be critical for determining stereochemistry or identifying through-space interactions in more complex systems. numberanalytics.comnih.gov

Expected NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity (¹H NMR) | Expected Assignment |

| ¹H | ~5.8-6.0 | Multiplet | Vinyl CH |

| ¹H | ~5.0-5.2 | Multiplet | Vinyl CH₂ |

| ¹H | ~3.2-3.4 | Multiplet | Allylic CH₂ |

| ¹H | ~2.4-2.6 | Triplet | Propyl CH₂ (α to N) |

| ¹H | ~1.5-1.7 | Multiplet | Propyl CH₂ (β) |

| ¹H | ~0.9-1.0 | Triplet | Propyl CH₃ |

| ¹H | ~1.0-2.0 (variable) | Broad Singlet | NH |

| ¹³C | ~135-138 | Vinylic CH | |

| ¹³C | ~115-118 | Vinylic CH₂ | |

| ¹³C | ~50-55 | Allylic CH₂ | |

| ¹³C | ~48-52 | Propyl CH₂ (α to N) | |

| ¹³C | ~23-25 | Propyl CH₂ (β) | |

| ¹³C | ~11-14 | Propyl CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Solid-state NMR (SSNMR) is employed when a compound exists in a solid form, such as crystalline materials or aggregates, where molecular motion is restricted. Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome line broadening caused by anisotropic interactions, thereby improving spectral resolution. preprints.org While specific solid-state NMR studies on this compound aggregates have not been widely reported, this methodology would be essential if the compound were to form such structures, allowing for the elucidation of their atomic-level arrangement and dynamics. uu.nlresearchgate.nettu-dortmund.de

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule by detecting the absorption or scattering of infrared radiation, respectively, which corresponds to molecular vibrations. dumdummotijheelcollege.ac.inbellevuecollege.edu

IR Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. For this compound, characteristic absorption bands would be expected for:

N-H stretching: A medium intensity band in the region of 3300-3500 cm⁻¹ for the secondary amine. instanano.com

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³ hybridized carbons of the propyl group, and potentially weaker bands above 3000 cm⁻¹ for the sp² hybridized vinyl C-H bonds. instanano.comlibretexts.org

C=C stretching: A band in the region of 1640-1680 cm⁻¹ for the alkene double bond. instanano.com

Raman Spectroscopy: Raman spectroscopy offers similar information regarding functional groups and is particularly useful for studying vibrations involving non-polar bonds or symmetric stretches, such as the C=C bond. It is also sensitive to conformational changes. researchgate.netnih.govbio-structure.com For this compound, Raman spectroscopy would also reveal characteristic peaks for the alkene, amine, and alkyl functionalities. Changes in the Raman spectrum, particularly in the fingerprint region or bands associated with specific functional groups, can indicate alterations in molecular conformation or aggregation state. nih.govkdsi.ru

Expected Vibrational Frequencies for this compound (IR/Raman):

| Functional Group/Bond | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Assignment |

| N-H stretch | 3300-3500 | Medium | Secondary amine |

| sp² C-H stretch | 3000-3100 | Medium | Alkene (allyl group) |

| sp³ C-H stretch | 2850-3000 | Medium | Alkane (propyl group) |

| C=C stretch | 1640-1680 | Medium | Alkene (allyl group) |

| C-N stretch | 1000-1200 | Medium | Amine linkage |

| C-H bend (CH₃) | 1375-1390 | Medium | Alkane (propyl group) |

| C-H bend (CH₂) | 1450-1470 | Medium | Alkane (propyl group) |

Note: These are typical ranges; precise values depend on the molecular environment and experimental conditions.

Mass Spectrometry Techniques in Purity Assessment and Structural Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and fragmentation patterns of a compound. whitman.edu

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurement, allowing for the determination of the exact mass of a molecule. This precision is crucial for confirming the elemental composition and assessing the purity of this compound. By measuring the mass to several decimal places, HRMS can distinguish this compound (C₆H₁₃N) from compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comunivie.ac.atlabmanager.com The exact mass of this compound (C₆H₁₃N) is approximately 99.1048 Da. nih.gov This capability is vital for identifying impurities that might have similar nominal masses. researchgate.nethilarispublisher.com

Tandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and then analyzing the resulting fragment ions. This technique is instrumental in elucidating the structure of this compound by revealing its fragmentation pathways. researchgate.netwiley-vch.denih.gov Upon ionization, this compound (molecular ion at m/z 99) can undergo various fragmentation processes, such as alpha-cleavage adjacent to the nitrogen atom, cleavage of the propyl chain, or fragmentation of the allyl group.

Expected Fragmentation Pathways and Ions for this compound:

| Precursor Ion (m/z) | Fragmentation Process | Fragment Ion (m/z) | Likely Assignment |

| 99 | Molecular Ion (C₆H₁₃N) | 99 | [CH₂=CHCH₂NHCH₂CH₂CH₃]⁺ |

| 99 | Alpha-cleavage (loss of CH₃CH₂CH₂ fragment) | 56 | [CH₂=CHCH₂NHCH₂]⁺ |

| 99 | Beta-cleavage (loss of CH₂CH₂CH₃ radical) | 70 | [CH₂=CHCH₂NH]⁺ |

| 99 | Loss of propyl radical (CH₂CH₂CH₃) | 58 | [CH₂=CHCH₂NH₂]⁺ |

| 99 | Loss of allyl radical (CH₂=CHCH₂) | 58 | [NHCH₂CH₂CH₃]⁺ |

| 99 | Loss of propene (C₃H₆) from propyl chain | 57 | [CH₂=CHCH₂NHCH₂]⁺ |

| 99 | Loss of ethylene (B1197577) (C₂H₄) from propyl chain | 71 | [CH₂=CHCH₂NHCH₂CH₃]⁺ |

Note: Fragment ions are typically observed as cations. The relative abundance of these fragments provides clues about the stability of the fragments and the ease of bond cleavage. whitman.edulibretexts.org Tandem MS can also be used for quantitative analysis and purity assessment by targeting specific fragment ions. waters.com

Role of Allylpropylamine in Catalysis Research and Advanced Ligand Design

Allylpropylamine as a Core Structure for Ligand Synthesis in Homogeneous Catalysis

No specific research or reviews were identified that detail the use of this compound as a central scaffold for synthesizing ligands for homogeneous catalysis. The literature focuses on other, more established amine and phosphine-based structures for this purpose.

Design Principles for Chiral and Achiral Ligands

There is no available information detailing the specific design principles for creating chiral or achiral ligands derived from an this compound framework. General principles of ligand design exist, but their application to this specific compound has not been documented in the retrieved sources.

Exploration of Mechanistic Roles in Catalytic Cycles

No mechanistic studies or explorations into the role of this compound-derived ligands within catalytic cycles were found. Research in this area is typically focused on ligands that have demonstrated significant catalytic activity or selectivity, and this compound does not appear in such studies.

Applications of this compound-Derived Catalysts in Organic Transformations

The scientific literature does not provide examples or studies where catalysts derived from this compound are applied in organic transformations.

Catalytic Asymmetric Synthesis

No information was found on the use of catalysts based on this compound in the field of catalytic asymmetric synthesis. This area of research is dominated by other classes of chiral ligands and catalysts.

Development of Recyclable Catalytic Systems

There is no available data or research on the development of recyclable catalytic systems that specifically utilize this compound as a key component.

This compound as a Building Block for Polymeric or Nanostructured Catalytic Materials

A single study was identified that mentions the use of this compound in the synthesis of ionic silica-poly(allyl glycidyl (B131873) ether) nanoparticles. researchgate.net However, the provided information does not elaborate on the application of these nanomaterials as catalysts, nor does it provide performance data or further details on their catalytic properties. Therefore, substantive content for this section cannot be generated.

Allylpropylamine in the Development of Novel Chemical Methodologies and Synthetic Strategies

Utilization as a Model Compound in Reaction Discovery and Optimization

Allylpropylamine is frequently employed as a model substrate for developing and refining new synthetic methodologies, particularly those involving C-N bond formation. The reactivity of its secondary amine group allows for straightforward investigation of alkylation, acylation, and amination reactions.

For instance, in the discovery of new C-N bond-forming reactions, this compound can be used to test the efficacy and selectivity of novel catalytic systems. Researchers might investigate its reaction with various electrophiles, such as alkyl halides or activated carbonyl compounds, to establish optimal conditions for catalyst loading, solvent choice, temperature, and reaction time. The allyl group also offers opportunities for further functionalization, such as allylic amination or cyclization reactions, providing additional avenues for methodological development.

A key area of research involves the development of transition-metal-catalyzed C-N cross-coupling reactions. While established methods like the Buchwald-Hartwig amination are highly effective, the exploration of new ligands and catalytic systems often utilizes simple amines like this compound to assess reactivity and scope. Studies focusing on direct C-H amination, for example, might use this compound to determine the efficiency of a catalyst in functionalizing aliphatic C-H bonds adjacent to the amine nitrogen. nih.gov

Table 1: Illustrative Reactions of this compound in Methodological Development

| Reaction Type | Substrate (this compound) | Co-reagent/Electrophile | Catalyst/Conditions (Example) | Outcome (Illustrative) |

| N-Alkylation | This compound | Alkyl Halide (e.g., MeI) | Base, Solvent, Temperature | Formation of tertiary amine (e.g., Allyldimethylamine) |

| N-Acylation | This compound | Acid Chloride (e.g., AcCl) | Base (e.g., Et3N), Solvent (e.g., DCM) | Formation of amide (e.g., N-allyl-N-propionamide) |

| C-N Cross-Coupling (Hypothetical) | This compound | Aryl Halide (e.g., PhBr) | Pd catalyst, Ligand, Base (e.g., Buchwald-Hartwig conditions) | Formation of N-aryl-N-allylpropylamine derivative |

| C-H Amination (Hypothetical) | This compound | C-H bond source | Metal catalyst, Oxidant (if needed) | Functionalization of C-H bond with amine moiety |

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve continuous processing in reactors, offer significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. This compound, with its moderate reactivity, is well-suited for integration into these advanced platforms. rsc.orgchemanager-online.comwuxiapptec.comsyrris.comresearchgate.net

In flow systems, precise control over reaction parameters such as residence time, temperature, and reagent mixing is paramount. This compound can be used to optimize these parameters for various transformations, such as its amination with alkyl halides or aldehydes. The ability to rapidly screen conditions in a flow setup allows for efficient optimization, leading to higher yields and purer products compared to traditional batch methods. chemanager-online.comwuxiapptec.com

Automated synthesis platforms, often coupled with flow reactors, can further enhance the utility of this compound. These systems can execute complex sequences of reactions with minimal human intervention, enabling the rapid generation of compound libraries or the efficient scale-up of promising synthetic routes. For instance, a flow system could be programmed to sequentially react this compound with a series of different electrophiles, generating a library of diverse amine derivatives for screening. syrris.com

A patent describes a method for synthesizing allylic amines using a pipeline reactor, which is a form of flow chemistry. This process involves reacting chloroallylene with ammonia (B1221849) under controlled temperature and pressure, demonstrating the application of flow technology for the synthesis of allylic amine derivatives. google.com While this specific example uses a primary amine synthesis, the principles are transferable to optimizing reactions involving secondary amines like this compound.

Contributions to Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical disconnections. This compound, as a relatively simple molecule, can serve as a target or intermediate in retrosynthetic planning. youtube.comyoutube.comyoutube.comarxiv.orgyoutube.com

When designing a synthesis for a molecule containing an this compound moiety, retrosynthetic analysis would involve identifying the bonds that can be formed to construct this unit. For example, a disconnection at the C-N bond could lead back to a propyl halide and allylamine (B125299), or an allyl halide and propylamine. Alternatively, a disconnection at the C-C bond of the allyl group could point towards reactions involving allylating agents and a propyl-substituted amine.

Consider a hypothetical target molecule incorporating the this compound structure. A retrosynthetic approach might involve:

C-N Bond Disconnection: If the target molecule has the structure R-N(allyl)(propyl), a disconnection of the R-N bond could lead to this compound and a precursor for the R group. Alternatively, a disconnection of the allyl-N or propyl-N bond could lead to the respective alkyl/allyl halide and the corresponding amine (propylamine or allylamine).

Functional Group Interconversion (FGI): If the this compound unit is present in a protected form or as part of a larger functional group, an FGI step in the retrosynthesis would be considered to reveal the amine.

The strategic planning of syntheses often relies on identifying key intermediates like this compound, allowing chemists to break down complex synthetic challenges into manageable steps. youtube.comwikipedia.org

This compound in Multicomponent Reaction Development

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to efficiently construct complex molecules. This compound can participate as one of the components in the development of new MCRs. nih.govmdpi.comfrontiersin.orgnih.gov

The nucleophilic nature of the amine nitrogen in this compound makes it a suitable candidate for reactions involving electrophilic partners, aldehydes, ketones, or isocyanides, which are common building blocks in MCRs. For instance, it could be envisioned as a component in a modified Ugi reaction (a four-component reaction) or a Mannich-type reaction, where its amine functionality would react with an imine or iminium intermediate.

While specific documented MCRs explicitly featuring this compound as a core component might be niche, its general reactivity profile suggests potential applications. For example, in the development of new MCRs for synthesizing heterocyclic compounds, this compound could be reacted with aldehydes and other functionalized molecules to form cyclic structures. The allyl group itself could also be a site for subsequent cyclization or functionalization within the MCR sequence.

MCRs offer significant advantages in terms of atom economy, step economy, and speed, making them attractive for drug discovery and the synthesis of complex organic molecules. The inclusion of amines like this compound in MCR design contributes to the expansion of accessible chemical space and the development of more sustainable synthetic routes. mdpi.comfrontiersin.org

Future Research Directions and Emerging Opportunities in Allylpropylamine Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Catalyst Discovery

The synthesis of specifically functionalized amines like Allylpropylamine is a cornerstone of organic chemistry. nih.govorganic-chemistry.org The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemists approach the synthesis of this compound and its analogues. nih.govmdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery of novel and efficient synthetic routes. arxiv.orgnih.gov

Predictive Models for Synthetic Routes:

Machine learning algorithms can be trained on extensive reaction databases to predict the most efficient synthetic pathways to this compound. rsc.orgnih.gov By inputting the target molecule, these models can suggest optimal starting materials, reagents, and reaction conditions, significantly reducing the amount of empirical experimentation required. neurips.cc For instance, retrosynthesis prediction models can propose novel disconnections in the this compound scaffold, leading to more convergent and atom-economical syntheses.

Below is a table illustrating the potential impact of AI/ML on the synthesis of this compound:

| Research Area | Traditional Approach | AI/ML-Enhanced Approach | Potential Impact on this compound Synthesis |

| Route Design | Reliance on established named reactions and chemist's intuition. | Retrosynthetic analysis using neural networks to propose novel and optimized synthetic pathways. | Discovery of more efficient, cost-effective, and sustainable routes to this compound. |

| Catalyst Selection | Screening of known catalyst classes based on literature precedent. | High-throughput virtual screening of catalyst libraries to predict performance for specific allylation reactions. | Identification of novel, highly active, and selective catalysts, potentially reducing reaction times and improving yields. |